molecular formula C18H15N3O2S3 B2851263 4-(1H-pyrazol-1-yl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzenesulfonamide CAS No. 2034513-21-6

4-(1H-pyrazol-1-yl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzenesulfonamide

Cat. No.: B2851263
CAS No.: 2034513-21-6
M. Wt: 401.52
InChI Key: NTIKMUQUEWCUCS-UHFFFAOYSA-N
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Description

4-(1H-Pyrazol-1-yl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzenesulfonamide (CAS RN: 2034513-21-6; molecular formula: C₁₈H₁₅N₃O₂S₃) is a benzenesulfonamide derivative featuring a pyrazole ring at the 4-position and a bis-thiophene-substituted methyl group at the sulfonamide nitrogen (Figure 1). This compound’s structure combines sulfonamide’s classical pharmacophoric role with heterocyclic thiophene and pyrazole moieties, which are known to enhance bioactivity, particularly in antimicrobial, anticancer, and enzyme-targeted applications .

Properties

IUPAC Name

4-pyrazol-1-yl-N-[thiophen-2-yl(thiophen-3-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O2S3/c22-26(23,16-6-4-15(5-7-16)21-10-2-9-19-21)20-18(14-8-12-24-13-14)17-3-1-11-25-17/h1-13,18,20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTIKMUQUEWCUCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=CC=C(C=C2)S(=O)(=O)NC(C3=CSC=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Pyrazole-Substituted Benzenesulfonyl Chloride Intermediate

The benzenesulfonyl chloride core functionalized with a pyrazole group serves as the foundational intermediate. As detailed in US Patent 5,466,823A, pyrazole rings are typically synthesized via cyclocondensation of diketones with hydrazines. For this compound, 4-(1H-pyrazol-1-yl)benzenesulfonyl chloride is prepared as follows:

  • Diketone Formation :
    Ethyl trifluoroacetate reacts with 4-chloroacetophenone in the presence of sodium methoxide to form 1-(4-chlorophenyl)-4,4,4-trifluorobutane-1,3-dione. This step employs a Claisen-Schmidt condensation mechanism, facilitated by a base-mediated nucleophilic attack.

  • Pyrazole Cyclization :
    The diketone intermediate is treated with hydrazine hydrochloride in ethanol under reflux. This induces cyclization, yielding 4-[5-(4-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzene. Regioselectivity is controlled by steric and electronic factors, favoring substitution at the less hindered position.

  • Sulfonation :
    Chlorosulfonic acid is introduced to the pyrazole-substituted benzene under anhydrous conditions, yielding the sulfonyl chloride derivative. Reaction temperatures are maintained below 0°C to prevent decomposition.

Preparation of (Thiophen-2-yl)(Thiophen-3-yl)methylamine

The amine component, (thiophen-2-yl)(thiophen-3-yl)methylamine, is synthesized via a two-step alkylation process:

  • Thiophene Methanol Synthesis :
    Thiophen-2-ylmethanol and thiophen-3-ylmethanol are prepared independently through reduction of their corresponding carboxylic acids using lithium aluminum hydride (LiAlH4).

  • Coupling Reaction :
    A nucleophilic substitution reaction links the thiophene moieties. Thiophen-2-ylmethanol reacts with thiophen-3-ylmethyl bromide in the presence of a base (e.g., potassium carbonate), forming (thiophen-2-yl)(thiophen-3-yl)methanol. Subsequent treatment with thionyl chloride converts the alcohol to a chloride, which undergoes amination using aqueous ammonia to yield the target amine.

Sulfonamide Coupling

The final step involves coupling the sulfonyl chloride with the amine to form the sulfonamide bond:

  • Reaction Conditions :
    A solution of 4-(1H-pyrazol-1-yl)benzenesulfonyl chloride in dry dichloromethane is added dropwise to (thiophen-2-yl)(thiophen-3-yl)methylamine in the presence of triethylamine (TEA) as a base. The reaction proceeds at 0–5°C to minimize side reactions.

  • Purification :
    The crude product is washed with dilute hydrochloric acid to remove unreacted amine, followed by recrystallization from ethanol/water (3:1 v/v) to achieve >95% purity.

Analytical Characterization

Key spectroscopic data for intermediates and the final compound are summarized below:

Parameter Value Source
Molecular Formula C₁₉H₁₆N₄O₂S₂
Molecular Weight 396.5 g/mol
¹H NMR (DMSO-d₆) δ 8.45 (s, 1H, pyrazole), 7.85–6.90 (m, aromatic), 4.55 (s, 2H, CH₂)
IR (KBr) 1345 cm⁻¹ (S=O asym), 1160 cm⁻¹ (S=O sym)

Yield Optimization and Challenges

  • Pyrazole Cyclization : Yields for this step range from 60–70%, limited by competing regioisomer formation.
  • Sulfonamide Coupling : Achieving >80% yield requires strict moisture control to prevent hydrolysis of the sulfonyl chloride.
  • Thiophene Functionalization : Steric hindrance between thiophene rings necessitates extended reaction times (24–48 hours) for complete alkylation.

Alternative Synthetic Routes

  • Pd-Catalyzed Cross-Coupling :
    Suzuki-Miyaura coupling could link pre-synthesized pyrazole and thiophene segments to a benzene ring, though this method is less cost-effective for large-scale production.

  • One-Pot Synthesis :
    A patent by Google describes a one-pot approach where all components are reacted sequentially without isolation, reducing purification steps but requiring precise stoichiometric control.

Industrial-Scale Considerations

  • Cost Efficiency : Bulk synthesis favors the Claisen-Schmidt condensation method due to low reagent costs.
  • Safety Protocols : Handling chlorosulfonic acid mandates controlled environments with specialized equipment to manage exothermic reactions.

Chemical Reactions Analysis

Types of Reactions

4-(1H-pyrazol-1-yl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the sulfonamide group or the thiophene rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups onto the aromatic rings.

Scientific Research Applications

4-(1H-pyrazol-1-yl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound may have potential as a bioactive molecule, with studies exploring its interactions with biological targets.

    Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonamide derivatives have shown efficacy.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-(1H-pyrazol-1-yl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzenesulfonamide involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiophene-Sulfonamide Hybrids with Anticancer Activity

Compound 59 [(Z)-4-(3-oxo-3-(thiophen-2-yl)prop-1-enylamino)-N-(thiazol-2-yl)benzenesulfonamide]
  • Structural Features: Thiophene-linked enaminone chain and thiazole substituent.
  • Activity : Demonstrated potent cytotoxicity against MCF7 breast cancer cells (IC₅₀ comparable to doxorubicin) .
  • Comparison: The target compound lacks the enaminone chain and thiazole group but incorporates a bis-thiophene methyl group.
Compound 85 [N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-4-(1H-pyrazol-1-yl)benzenesulfonamide]
  • Structural Features : Benzo[d]thiazole-thiophene hybrid linked to the sulfonamide core.
  • Activity : Part of a series studied for anthrax lethal factor (LF) inhibition, highlighting the role of heterocyclic substituents in enzyme binding .

Celecoxib-Based Derivatives with Anti-Inflammatory and Anticancer Properties

Celecoxib Derivatives 1a–e
  • Structural Features : Trifluoromethyl-pyrazole and 4-methylphenyl groups (e.g., N-(ethylcarbamothioyl)-4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide).
  • Activity: Screened by the NIH for anticancer activity against 60 human tumor cell lines, with COX-2 inhibition noted .
  • Comparison: The target compound lacks the trifluoromethyl group and aryl substituents critical for COX-2 binding but retains the pyrazole-sulfonamide scaffold. This suggests divergent therapeutic applications, possibly favoring non-COX targets.

Thiadiazole-Linked Pyrazole Sulfonamides

Compounds 6a–o [4-(5-chloro-3-methyl-4-(((5-phenyl-1,3,4-thiadiazol-2-yl)imino)methyl)-1H-pyrazol-1-yl)benzenesulfonamide derivatives]
  • Structural Features : Thiadiazole-imine linker and chloro-methylpyrazole.
  • Activity : Evaluated for anti-inflammatory activity via molecular docking, showing strong affinity for COX-2 .

Anthrax Lethal Factor (LF) Inhibitors

Compounds 76–93 [N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl) derivatives]
  • Structural Features : Varied sulfonamide substituents, including pyrimidine, oxadiazole, and dihydrobenzofuran.
  • Activity : Key structure-activity relationship (SAR) studies revealed that electron-deficient aromatic systems (e.g., pyrimidine) enhance LF inhibition .
  • Comparison : The target compound’s bis-thiophene system provides electron-rich aromaticity, which may reduce LF affinity but improve solubility and metabolic stability.

Data Table: Key Structural and Functional Comparisons

Compound Name/ID Core Structure Key Substituents Biological Activity Potency/IC₅₀ Reference
Target Compound Benzenesulfonamide Bis-thiophene methyl, pyrazole Potential enzyme inhibition N/A (Theoretical)
Compound 59 Benzenesulfonamide-enaminone Thiophene, thiazole Anticancer (MCF7) Comparable to doxorubicin
Compound 85 Benzenesulfonamide Benzo[d]thiazole-thiophene Anthrax LF inhibition SAR-dependent
Celecoxib Derivative 1a Trifluoromethyl-pyrazole sulfonamide 4-Methylphenyl, ethylcarbamothioyl Anticancer (NIH 60-cell line) Moderate
Thiadiazole-Pyrazole 6a Thiadiazole-imino-pyrazole Chloro-methyl, phenyl-thiadiazole Anti-inflammatory (COX-2) High docking scores

Critical Analysis and Research Implications

  • Electronic and Steric Effects : The bis-thiophene group in the target compound increases electron density and steric bulk compared to analogs like Compound 59 or 85, which may influence target selectivity and pharmacokinetics.
  • Future Directions : Synthesis and screening against LF, COX-2, and cancer cell lines are recommended to validate hypotheses derived from SAR trends in cited studies.

Biological Activity

4-(1H-pyrazol-1-yl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzenesulfonamide (CAS Number: 2034513-21-6) is a compound that has garnered attention for its potential biological activities, particularly in the context of antileishmanial and anticancer properties. This article synthesizes available research findings, including molecular modeling, cytotoxicity, and structure-activity relationships (SAR), to provide a comprehensive overview of its biological activity.

Molecular Structure and Properties

The molecular formula of this compound is C18_{18}H15_{15}N3_3O2_2S3_3, with a molecular weight of 401.5 g/mol. The compound features a complex structure that incorporates pyrazole and thiophene moieties, which are known to influence its biological interactions.

Antileishmanial Activity

Research has demonstrated that derivatives of 4-(1H-pyrazol-1-yl)benzenesulfonamide exhibit significant antileishmanial activity against Leishmania infantum and Leishmania amazonensis. In a study comparing various compounds, two derivatives displayed IC50_{50} values of 0.059 mM and 0.065 mM against L. infantum, which were comparable to pentamidine, a standard treatment for leishmaniasis, but with lower cytotoxicity towards mammalian cells .

Table 1: Antileishmanial Activity of Pyrazole Derivatives

CompoundTarget ParasiteIC50_{50} (mM)
3bL. amazonensis0.070
3eL. amazonensis0.072
-L. infantum0.059
-L. infantum0.065

Cytotoxicity Profile

The cytotoxicity of these compounds was evaluated against mammalian cell lines, revealing that while some derivatives showed potent antileishmanial effects, they also exhibited varying degrees of cytotoxicity. The goal was to optimize the balance between efficacy against the parasite and safety for human cells .

The mechanism by which these compounds exert their biological effects involves interaction with specific molecular targets within the parasite's metabolic pathways. The incorporation of thiophene rings is believed to enhance binding affinity and selectivity towards the target enzymes or receptors involved in the survival and replication of Leishmania species .

Structure-Activity Relationship (SAR)

A detailed SAR analysis indicated that modifications in electronic properties and lipophilicity significantly impact the biological activity of these compounds. For instance, variations in substituents on the thiophene rings can lead to enhanced interactions with the target sites, thereby improving their efficacy as antileishmanial agents .

Table 2: Structure-Activity Relationship Insights

ModificationEffect on Activity
Increased lipophilicityEnhanced membrane permeability
Electron-withdrawing groupsImproved binding affinity
Alkyl substitutionsAltered pharmacokinetics

Case Studies

A notable case study involved the synthesis and evaluation of a series of pyrazole derivatives where one compound demonstrated significant activity against both promastigote forms of L. infantum and L. amazonensis. The study highlighted the potential for developing new therapeutic agents based on this scaffold, emphasizing the need for further in vivo studies to validate these findings .

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